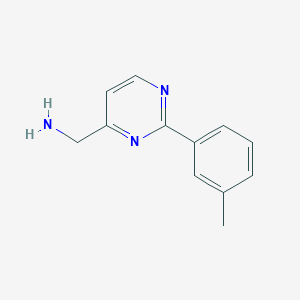![molecular formula C7H11BrO B13348454 (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13348454.png)
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobicyclo[211]hexan-1-yl)methanol is a compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a hydroxymethyl group attached to a bicyclo[211]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up . Another approach involves the use of photoredox catalysis with blue LED irradiation, which provides good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with its synthesis. advancements in photoredox catalysis and other synthetic methodologies may pave the way for more efficient industrial-scale production in the future.
化学反応の分析
Types of Reactions
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of bicyclo[2.1.1]hexan-1-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Bromobicyclo[2.1.1]hexan-1-yl)carboxylic acid, while substitution of the bromine atom with a hydroxyl group can yield (4-Hydroxybicyclo[2.1.1]hexan-1-yl)methanol.
科学的研究の応用
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sp3-rich and strained bicyclic scaffolds.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of bioactive compounds, potentially improving solubility, activity, and conformational restriction.
Material Science: The compound’s rigid bicyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
作用機序
The mechanism by which (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol exerts its effects is not well-documented. its molecular targets and pathways are likely influenced by its unique bicyclic structure and the presence of the bromine atom and hydroxymethyl group. These features may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the bromine atom and hydroxymethyl group, making it less reactive in certain chemical reactions.
Bicyclo[1.1.1]pentane: Another strained bicyclic scaffold, but with a different ring structure and chemical properties.
Bicyclo[3.1.0]hexane: Possesses an all-carbon quaternary center and is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Uniqueness
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a hydroxymethyl group on a bicyclic scaffold makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H11BrO |
|---|---|
分子量 |
191.07 g/mol |
IUPAC名 |
(4-bromo-1-bicyclo[2.1.1]hexanyl)methanol |
InChI |
InChI=1S/C7H11BrO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5H2 |
InChIキー |
KIKODQNGMLRQDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1(C2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


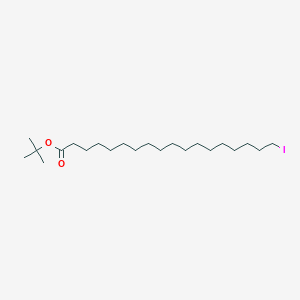

![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
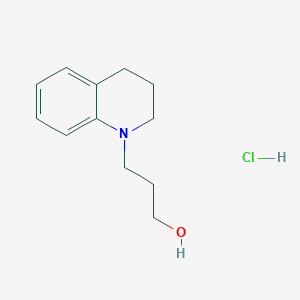
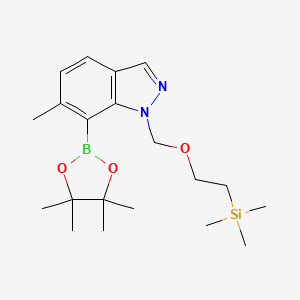
![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
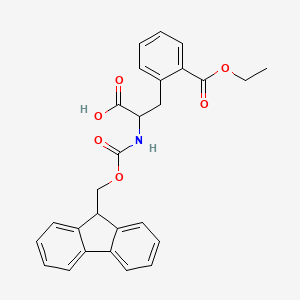
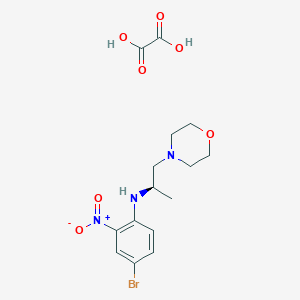
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
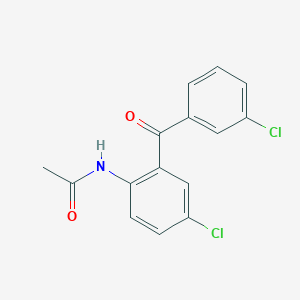
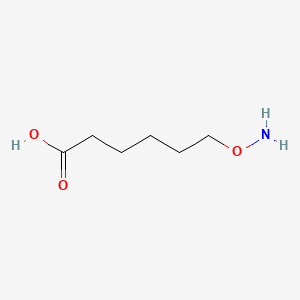
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
